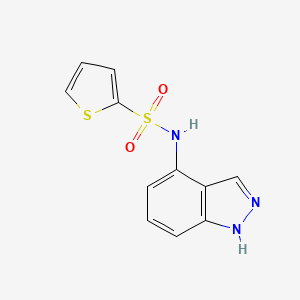
N-(1H-indazol-4-yl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1H-indazol-4-yl)” compounds are a class of molecules that contain an indazole ring, which is a type of heterocycle . These compounds have been of interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of indazoles has been a topic of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Molecular docking simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) methods have been used to study the structure of “N-(1H-indazol-4-yl)” compounds . These studies found that multiple hydrophobic and hydrogen-bonding interactions are two predominant factors that may be used to modulate the inhibitory activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1H-indazol-4-yl)” compounds can vary depending on the specific compound. For example, “N-(1H-Indazol-4-yl)methanesulfonamide” has a molecular weight of 211.24 .
科学的研究の応用
Anticancer Activity and Mechanism
Novel Anticancer Agents
Research into N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives, closely related to the compound of interest, has identified several compounds with significant cytotoxic activity against a variety of human cancer cell lines. Specifically, these compounds have shown promising anticancer potential through mechanisms such as G0/G1 cell cycle arrest, increased levels of p53 and p21 proteins, ATP depletion, and disruption of mitochondrial membrane potential in lung adenocarcinoma and colon carcinoma cells (Bułakowska et al., 2020).
Synthesis and Characterization
The synthesis and characterization of celecoxib derivatives, incorporating the sulfonamide functional group similar to the target compound, have been conducted to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies have highlighted the versatility of sulfonamide derivatives in drug development, with some compounds showing promising activity against cancer cell lines (Küçükgüzel et al., 2013).
Cell Cycle Inhibitors
Another study focused on the synthesis of N-(7-indazolyl)benzenesulfonamide derivatives, revealing their potent antiproliferative activities against leukemia cells. These compounds have been identified as effective cell cycle inhibitors, showcasing the potential of indazolyl-sulfonamide derivatives in cancer therapy (Bouissane et al., 2006).
作用機序
Target of Action
Compounds with an indazole moiety have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activity .
Pharmacokinetics
It is known that the compound is a solid , which could impact its bioavailability.
Result of Action
Based on the known targets of this compound, it can be inferred that it may have a role in the treatment of diseases such as cancer .
Action Environment
It is known that the compound is a solid , which could suggest that it is stable under normal environmental conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1H-indazol-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c15-18(16,11-5-2-6-17-11)14-10-4-1-3-9-8(10)7-12-13-9/h1-7,14H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMZJKFDVCADOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)
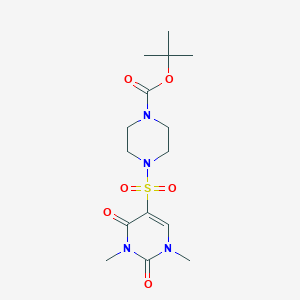
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)

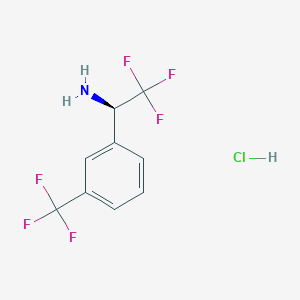

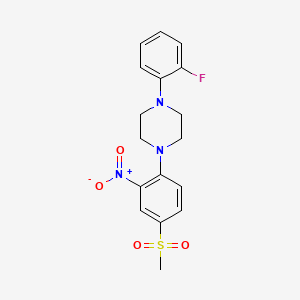
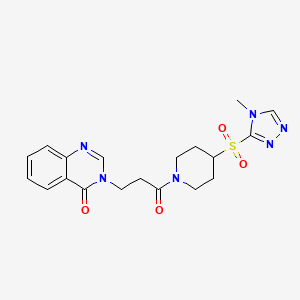
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2807359.png)
![methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate](/img/structure/B2807360.png)

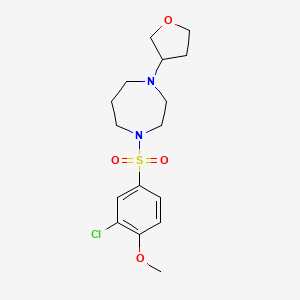
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine](/img/structure/B2807367.png)
